methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
. Its complex molecular structure includes a benzothiazole ring, a diethylsulfamoyl group, and a methoxy group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common method starts with the preparation of 2-amino-6-methylbenzothiazole, which is then reacted with various reagents to introduce the diethylsulfamoyl and methoxy groups . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzothiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the diethylsulfamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with similar compounds such as:
Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a methyl group instead of a methoxy group, which may affect its reactivity and applications.
Indole derivatives: These compounds share some structural similarities and are known for their biological activities, including anti-inflammatory and analgesic properties.
This compound stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-5-24(6-2)33(28,29)17-10-7-15(8-11-17)21(27)23-22-25(14-20(26)31-4)18-12-9-16(30-3)13-19(18)32-22/h7-13H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYXJIYQXTDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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